tert-butyl 2-amino-3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
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Overview
Description
tert-butyl 2-amino-3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate: is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both amino and bromo substituents on the pyrazolo[1,5-a]pyrazine ring makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Amination: The amino group at the 2-position can be introduced via nucleophilic substitution reactions using amines.
tert-Butyl Protection: The carboxylate group is often protected as a tert-butyl ester to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the bromination and amination steps using industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromo group can be substituted with various nucleophiles (e.g., thiols, amines) to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Pd/C, hydrogen gas.
Substitution: Sodium thiolate, primary or secondary amines.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: De-brominated pyrazolo[1,5-a]pyrazine.
Substitution: Thiolated or aminated pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-amino-3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate serves as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of both amino and bromo groups allows for interactions with biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism by which tert-butyl 2-amino-3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the bromo group can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
- tert-butyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
- tert-butyl 3-(fluorosulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Uniqueness
The unique combination of amino and bromo substituents in tert-butyl 2-amino-3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate distinguishes it from other similar compounds
Properties
CAS No. |
2169238-42-8 |
---|---|
Molecular Formula |
C11H17BrN4O2 |
Molecular Weight |
317.18 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C11H17BrN4O2/c1-11(2,3)18-10(17)15-4-5-16-7(6-15)8(12)9(13)14-16/h4-6H2,1-3H3,(H2,13,14) |
InChI Key |
XZGDQAQJWNGIHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(C(=N2)N)Br)C1 |
Purity |
95 |
Origin of Product |
United States |
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